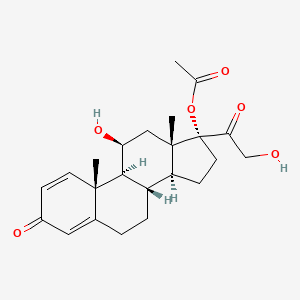

孕甾-1,4-二烯-3,20-二酮,17-(乙酰氧基)-11,21-二羟基-,(11β)-

描述

“Pregna-1,4-diene-3,20-dione, 17-(acetyloxy)-11,21-dihydroxy-, (11beta)-” is a chemical compound with the linear formula C21H28O2 . It has a molecular weight of 312.456 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound is characterized by its linear formula C21H28O2 . More detailed structural information or analysis is not available in the sources I found.Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 449.2±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . Its enthalpy of vaporization is 70.8±3.0 kJ/mol, and it has a flash point of 167.4±25.7 °C . The index of refraction is 1.557, and it has a molar refractivity of 90.9±0.4 cm3 . It has 2 H bond acceptors, 0 H bond donors, and 1 freely rotating bond .科学研究应用

泼尼松龙17-乙酸酯:科学研究应用的全面分析

内分泌疾病治疗: 泼尼松龙17-乙酸酯因其糖皮质激素特性而被广泛用于内分泌疾病的治疗。它有助于控制由于皮质类固醇水平缺乏引起的疾病,皮质类固醇是人体正常运作时通常会产生的物质 .

抗炎和免疫反应调节:这种化合物在减少炎症和调节免疫反应方面非常有效,使其成为各种炎症和自身免疫性疾病的宝贵治疗方法 .

过敏反应管理:泼尼松龙17-乙酸酯用于治疗不同类型的过敏症,通过抑制过度活跃的免疫反应来缓解症状 .

皮肤病:由于其抗炎特性,它被局部应用于管理皮肤病,如牛皮癣和特应性皮炎 .

眼科用途:泼尼松龙乙酸酯配制用于眼科,用于治疗眼部炎症,并在各种品牌名称下有售 .

肿瘤性疾病的姑息治疗:在姑息治疗中,泼尼松龙17-乙酸酯用于缓解与肿瘤性疾病相关的症状,为患者提供舒适 .

与癌症治疗联合用药:它在癌症治疗中也有应用,与其他药物联合使用以增强治疗效果和控制副作用 .

安全和危害

作用机制

Target of Action

Prednisolone 17-acetate, also known as Prednisolone acetate, is a glucocorticoid . Its primary targets are the glucocorticoid receptors (GRs) found in almost all cells of the body . These receptors play a crucial role in the regulation of various physiological processes, including immune response and inflammation .

Mode of Action

Prednisolone 17-acetate exerts its effects by binding to the glucocorticoid receptors . This binding mediates changes in gene expression that lead to multiple downstream effects over hours to days . The short-term effects of corticosteroids like prednisolone include decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation .

Biochemical Pathways

The predominant anti-inflammatory action of prednisolone is mediated by inhibition of prostaglandin synthesis via two actions on the arachidonic acid pathway . Prednisolone inhibits specific transcription factors, AP-1 and NF-kB, involved in the regulation of pro-inflammatory proteins, including inducible cyclo-oxygenase-2 .

Pharmacokinetics

Prednisolone shows dose-dependent pharmacokinetics; an increase in dose leading to an increase in volume of distribution and plasma clearance . This can be explained in terms of the non-linear binding of the drug to plasma proteins . Prednisolone can be reversibly metabolized to prednisone which is then metabolized to various other compounds .

Result of Action

The result of prednisolone’s action is a reduction in inflammation and immune response . This makes it useful in treating a wide variety of conditions, including endocrine, inflammatory, and immune conditions, as well as for palliation of neoplastic conditions .

Action Environment

The action, efficacy, and stability of prednisolone can be influenced by various environmental factors. For instance, altered organ function, changing biochemistry, and use of concomitant medicines can lead to pharmacokinetic differences . Furthermore, patient age, sex, bodyweight, serum albumin concentration, and genetic polymorphisms in metabolic enzymes and drug transporters can also influence prednisolone’s action .

生化分析

Biochemical Properties

Pregna-1,4-diene-3,20-dione, 17-(acetyloxy)-11,21-dihydroxy-, (11beta)- plays a crucial role in biochemical reactions, particularly in the modulation of inflammatory responses. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the glucocorticoid receptor, a type of nuclear receptor that regulates gene expression. Upon binding to the glucocorticoid receptor, the compound forms a complex that translocates to the nucleus and binds to glucocorticoid response elements (GREs) in the DNA, modulating the transcription of target genes. This interaction leads to the suppression of pro-inflammatory cytokines and the induction of anti-inflammatory proteins .

Cellular Effects

Pregna-1,4-diene-3,20-dione, 17-(acetyloxy)-11,21-dihydroxy-, (11beta)- exerts significant effects on various cell types and cellular processes. In immune cells, such as macrophages and lymphocytes, it inhibits the production of inflammatory mediators like interleukins and tumor necrosis factor-alpha (TNF-α). This compound also affects cell signaling pathways, including the NF-κB pathway, which is crucial for the regulation of immune responses. Additionally, it influences gene expression by upregulating anti-inflammatory genes and downregulating pro-inflammatory genes .

Molecular Mechanism

The molecular mechanism of action of Pregna-1,4-diene-3,20-dione, 17-(acetyloxy)-11,21-dihydroxy-, (11beta)- involves binding to the glucocorticoid receptor, leading to the formation of a receptor-ligand complex. This complex undergoes a conformational change, allowing it to translocate to the nucleus. In the nucleus, the complex binds to glucocorticoid response elements (GREs) on the DNA, influencing the transcription of specific genes. This binding results in the inhibition of pro-inflammatory gene expression and the promotion of anti-inflammatory gene expression. Additionally, the compound can inhibit the activity of certain enzymes, such as phospholipase A2, reducing the production of inflammatory mediators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pregna-1,4-diene-3,20-dione, 17-(acetyloxy)-11,21-dihydroxy-, (11beta)- can vary over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that prolonged exposure to this compound can lead to sustained suppression of inflammatory responses in vitro and in vivo. Chronic exposure may also result in adverse effects, such as immunosuppression and increased susceptibility to infections .

Dosage Effects in Animal Models

The effects of Pregna-1,4-diene-3,20-dione, 17-(acetyloxy)-11,21-dihydroxy-, (11beta)- in animal models are dose-dependent. At low doses, the compound effectively reduces inflammation and modulates immune responses without significant adverse effects. At higher doses, it can cause toxic effects, including adrenal suppression, osteoporosis, and metabolic disturbances. Threshold effects have been observed, where the therapeutic benefits plateau, and further dose increases lead to toxicity .

Metabolic Pathways

Pregna-1,4-diene-3,20-dione, 17-(acetyloxy)-11,21-dihydroxy-, (11beta)- is metabolized primarily in the liver through enzymatic processes involving cytochrome P450 enzymes. These enzymes facilitate the hydroxylation and reduction of the compound, leading to the formation of inactive metabolites. The metabolic pathways also involve conjugation reactions, such as glucuronidation and sulfation, which enhance the compound’s solubility and facilitate its excretion.

Transport and Distribution

Within cells and tissues, Pregna-1,4-diene-3,20-dione, 17-(acetyloxy)-11,21-dihydroxy-, (11beta)- is transported and distributed through binding to plasma proteins, such as albumin and corticosteroid-binding globulin (CBG). This binding helps maintain the compound’s bioavailability and prolongs its half-life. The compound can accumulate in specific tissues, such as the liver and adipose tissue, where it exerts its pharmacological effects.

Subcellular Localization

Pregna-1,4-diene-3,20-dione, 17-(acetyloxy)-11,21-dihydroxy-, (11beta)- is primarily localized in the cytoplasm and nucleus of cells. The compound’s subcellular localization is influenced by its binding to the glucocorticoid receptor, which facilitates its transport to the nucleus. In the nucleus, the compound interacts with DNA and other nuclear proteins, modulating gene expression and cellular functions. Post-translational modifications, such as phosphorylation, can also affect the compound’s activity and localization .

属性

IUPAC Name |

[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O6/c1-13(25)29-23(19(28)12-24)9-7-17-16-5-4-14-10-15(26)6-8-21(14,2)20(16)18(27)11-22(17,23)3/h6,8,10,16-18,20,24,27H,4-5,7,9,11-12H2,1-3H3/t16-,17-,18-,20+,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCEQGEMYOUCHON-JZYPGELDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40967062 | |

| Record name | 11,21-Dihydroxy-3,20-dioxopregna-1,4-dien-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52628-64-5 | |

| Record name | Prednisolone 17-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52628-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prednisolone 17-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052628645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11,21-Dihydroxy-3,20-dioxopregna-1,4-dien-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does Prednisolone 17-acetate impact the adrenal glands in rat fetuses?

A1: Research indicates that administering Prednisolone 17-acetate, alongside other dexamethasone 17-esters, leads to a significant reduction in the size of adrenal glands in rat fetuses. [] This suggests that the compound, or its metabolites, can interfere with the normal development and function of the adrenal glands during fetal development.

Q2: Does the rate at which Prednisolone 17-acetate is broken down in the body affect its impact on fetal development?

A2: Studies have shown that the rate at which glucocorticoid 17-esters, including Prednisolone 17-acetate, are broken down (hydrolyzed) in the liver of rat fetuses can influence their effects on the hypothalamo-pituitary-adrenal (HPA) system. [] Prednisolone 17-acetate exhibits a rapid hydrolysis rate, converting into Prednisolone. This rapid conversion may contribute to its observed effects on adrenal gland size. Furthermore, the study highlights that co-administering Betamethasone 17, 21-dipropionate with its metabolite Betamethasone hinders the former's ability to stimulate adrenal gland growth in rat fetuses. [] This suggests that the balance between a compound and its metabolites plays a crucial role in its overall effect on fetal development.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。